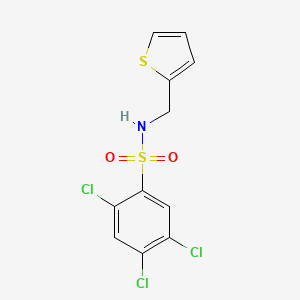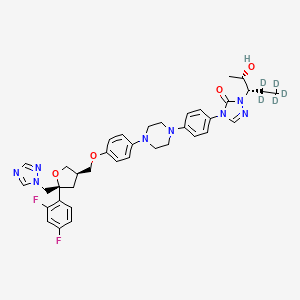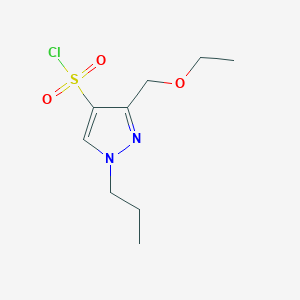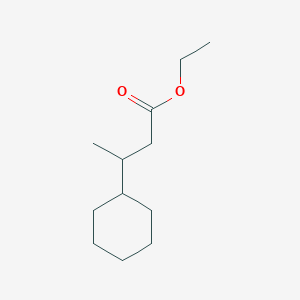![molecular formula C15H17N5O B2521633 N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide CAS No. 1385379-10-1](/img/structure/B2521633.png)
N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities, such as antiproliferative effects against cancer cell lines and inhibition of enzymes like dipeptidyl peptidase IV. The structure of this compound suggests it contains a cyano group, a substituted phenyl group, and a triazole moiety, which are common features in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for constructing triazole rings, as seen in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides . Additionally, tandem addition/cyclization reactions have been employed to create triazole derivatives, as demonstrated in the synthesis of 3-trifluoromethyl-1,2,4-triazolines and 1,2,4-triazoles . The choice of solvent can significantly affect the synthesis outcome, such as the isotopic enrichment in the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester .
Molecular Structure Analysis
The molecular structure of triazole-containing compounds is crucial for their biological activity. For instance, structure-activity relationship (SAR) studies have shown that specific substitutions on the triazole ring and the phenyl group can greatly influence the antiproliferative activity of these compounds . The presence of a cyano group can also affect the electronic properties and reactivity of the molecule, as seen in the synthesis of N-cyanolactam 2-imines .
Chemical Reactions Analysis
Compounds with cyano and triazole groups can undergo various chemical reactions. For example, N-cyanolactam 2-imines can react with different reagents to form bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives . Cyanoacetamides can dimerize in the presence of butylthiodibutylborane to form complex boron compounds . Additionally, reactions of N-(2,2-dichloro-1-cyanoethenyl)amides with amines have been shown to yield oxazole and imidazolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The cyano group contributes to the nitrile stretch vibration, which can be used as a vibrational reporter of local environments . The presence of a triazole ring can confer stability and the ability to engage in hydrogen bonding, which is important for biological interactions. The substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, affecting its pharmacokinetic and pharmacodynamic profiles.
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound plays a crucial role in the study of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Understanding the selectivity of inhibitors for specific CYP isoforms is vital for predicting drug-drug interactions. This chemical is part of research efforts aimed at identifying potent and selective chemical inhibitors to help decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Environmental and Toxicological Studies
Research on compounds like N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide extends into environmental science and toxicology, examining the fate, behavior, and toxicity of various chemicals in aquatic environments. Such studies are crucial for assessing the environmental impact and potential health risks of chemical compounds released into the ecosystem (Haman et al., 2015).
Pharmacological Research and Drug Discovery
Compounds with the 1,2,4-triazole moiety, like N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide, are of significant interest in drug discovery due to their potential therapeutic applications. Triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties. The versatility and reactivity of the triazole ring make it a valuable scaffold in medicinal chemistry, facilitating the development of new therapeutic agents with improved efficacy and safety profiles (Ferreira et al., 2013).
Antimicrobial Research
Research into antimicrobial agents is another critical area of application for this chemical compound. The growing resistance to existing antibiotics has prompted the search for new antimicrobial compounds with unique modes of action. Studies on the antimicrobial properties of triazole derivatives contribute to this field, offering insights into new strategies for combating drug-resistant bacteria and fungi (Swain et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use or the scientific questions being investigated. For example, if it’s being studied for potential medicinal uses, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical models .
Propriétés
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-12-5-2-3-6-13(12)14(9-16)19-15(21)7-4-8-20-11-17-10-18-20/h2-3,5-6,10-11,14H,4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRMMBFMDGAMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)
![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)


![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)
![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)


![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)
![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)
![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)